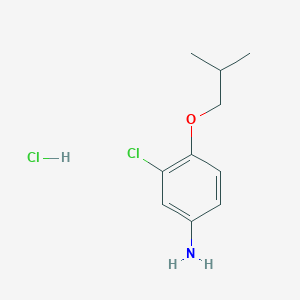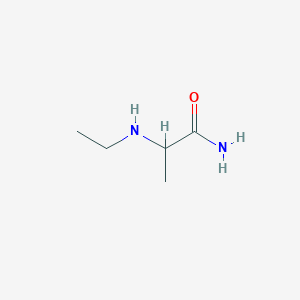
2-(Ethylamino)propanamide
Descripción general
Descripción
2-(Ethylamino)propanamide, also known as N-ethylpropanamide, is an organic compound. It is a derivative of propanamide where one of the hydrogen atoms from the amide nitrogen is replaced by an ethyl group .
Molecular Structure Analysis
The molecular formula of 2-(Ethylamino)propanamide is C5H12N2O. It has a molecular weight of 116.16 g/mol . The SMILES string representation of its structure is O=C(N)C@@HNCC.Br .Physical And Chemical Properties Analysis
2-(Ethylamino)propanamide is a solid at room temperature . Most amides, including this compound, have high boiling points and are soluble in water .Aplicaciones Científicas De Investigación
1. Cytotoxic Evaluation and DNA Interaction
2-(Ethylamino)propanamide derivatives, particularly those with modifications like 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide, have been studied for their cytotoxic effects and interactions with DNA. These derivatives show promise in treating cell lines resistant to other treatments, such as melanoma, ovarian cancer, and glioblastoma. They work by inhibiting topoisomerase II-mediated relaxation of DNA and inducing cell cycle arrest, offering potential pathways for cancer therapy (Gomez-Monterrey et al., 2011).
2. Solid-state Linear-Dichroic Infrared Spectroscopy
The compound 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide has been characterized using solid-state linear-dichroic infrared spectroscopy. This technique, along with ab initio calculations, helps in understanding the structural and spectroscopic properties of such compounds, which is crucial for their application in various scientific fields, including materials science and pharmaceuticals (Zareva, 2006).
3. Chronobiotic Activity and Melatonergic Pharmacology
Derivatives of 2-(Ethylamino)propanamide have been synthesized and evaluated for their chronobiotic activity and binding to human melatonin receptors. This research provides insights into the therapeutic potential of these compounds in treating sleep disorders and other conditions related to circadian rhythm disruptions (Epperson et al., 2004).
4. Muscarinic Antagonist/Beta 2 Agonist (MABA) Evaluation
2-(Ethylamino)propanamide analogues have been evaluated in the context of treating asthma and COPD. These compounds, as part of dual-acting muscarinic antagonist/beta 2 agonists (MABAs), offer potential advancements in the treatment of respiratory diseases (Norman, 2012).
5. Fluorescent ATRP Initiator in Polymerizations
The synthesis and analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and its application as an efficient fluorescent initiator in atom transfer radical polymerization (ATRP) of acrylates highlights its role in polymer science (Kulai & Mallet-Ladeira, 2016).
6. Biosensor Development for Acrylamide Detection
Research on acrylamide (2-propanamide), including its synthesis and detection in processed foods, has led to the development of biosensors. These sensors are designed for rapid, sensitive, and specific detection of acrylamide, a compound with potential neurotoxic and carcinogenic effects (Pundir et al., 2019).
7. Theranostic Agents for Malignant Melanoma
2-(Ethylamino)propanamide derivatives have been synthesized and evaluated as potential theranostic agents for malignant melanoma. Their high binding affinity to melanin and favorable biodistribution profile make them promising candidates for both diagnosis and treatment of this type of cancer (Chang et al., 2016).
8. Antibacterial and Antifungal Agents
New derivatives of 2-(Ethylamino)propanamide have shown significant antibacterial and antifungal activities, presenting themselves as potential agents in fighting microbial infections. This research contributes to the development of new antimicrobial drugs (Helal et al., 2013).
9. Soil Microbial Properties and Community Structure
Studies on the effect of pesticides like napropamide on soil microorganisms provide insights into the environmental impact of such compounds. Understanding these effects is crucial for developing sustainable agricultural practices and environmental conservation (Guo et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-(ethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRZPTWMDNJLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



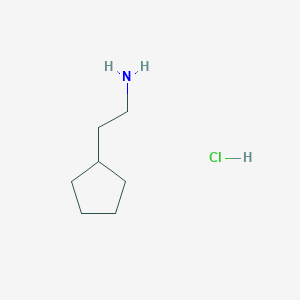
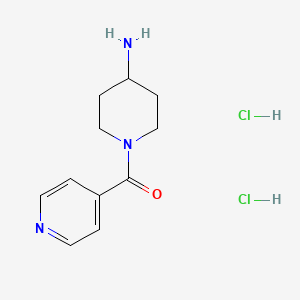

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)
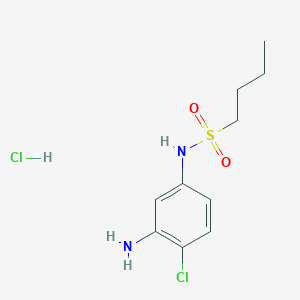
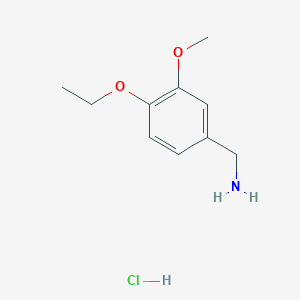
![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)
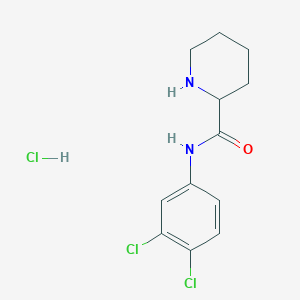
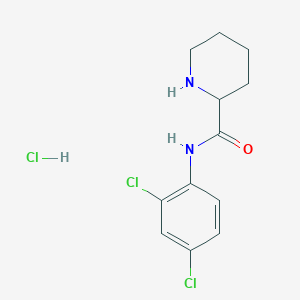
![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)


